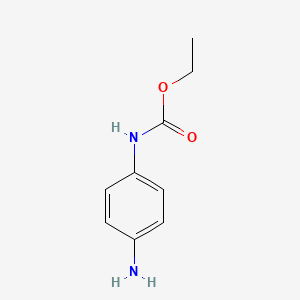

Ethyl (4-aminophenyl)carbamate

Übersicht

Beschreibung

Ethyl (4-aminophenyl)carbamate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of carbamic acid and features an ethyl ester group attached to a 4-aminophenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (4-aminophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminophenol attacks the carbonyl carbon of ethyl chloroformate, forming the desired carbamate product .

Another method involves the use of carbamoylation reactions, where an amine reacts with an alkyl chloroformate or a similar reagent under mild conditions . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ethyl (4-aminophenyl)carbamate undergoes hydrolysis under acidic, basic, or enzymatic conditions, yielding distinct products:

Hydrolysis kinetics follow pseudo-first-order behavior under mild conditions but shift to pseudo-second-order kinetics at elevated temperatures or in the presence of catalysts like Fe₃O₄@COFs .

Oxidation Reactions

The 4-aminophenyl group is susceptible to oxidation, forming reactive intermediates:

Common Oxidizing Agents and Outcomes

-

Potassium permanganate (KMnO₄) : Converts the amine to a nitro group, yielding ethyl (4-nitrophenyl)carbamate .

-

Hydrogen peroxide (H₂O₂) : Generates quinone imine derivatives via radical intermediates .

-

Cytochrome P450 enzymes : Produces hydroxylated metabolites, such as 4-hydroxy-phenylcarbamate .

Experimental Data :

-

Oxidation with KMnO₄ in acidic medium achieves >90% conversion to the nitro derivative within 2 hours at 25°C .

-

Enzymatic oxidation yields regioselective hydroxylation at the para position .

Substitution Reactions

The aromatic amine participates in electrophilic substitution, while the carbamate group enables nucleophilic attacks:

Electrophilic Aromatic Substitution

Nucleophilic Substitution at Carbamate

-

Amines : React with primary amines (e.g., methylamine) to form urea derivatives .

-

Thiols : Yield thiocarbamates under basic conditions (e.g., K₂CO₃ in DMF) .

Stability and Degradation Pathways

This compound exhibits limited thermal stability and sensitivity to UV light:

Key Findings :

-

Stability in ethanol exceeds that in water, with a half-life of 6 months vs. 2 weeks at 25°C .

-

Adsorption onto Fe₃O₄@COFs nanoparticles reduces environmental persistence by 70% .

Comparative Reactivity with Analogues

This compound demonstrates distinct reactivity compared to structurally related compounds:

Wissenschaftliche Forschungsanwendungen

Ethyl (4-aminophenyl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl (4-aminophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing the active amine upon enzymatic hydrolysis. The released amine can then interact with various cellular targets, such as enzymes and receptors, to exert its effects . The compound’s ability to penetrate cell membranes and its stability make it a valuable tool in drug development .

Vergleich Mit ähnlichen Verbindungen

Ethyl (4-aminophenyl)carbamate can be compared with other similar compounds, such as:

Methyl carbamate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Phenyl carbamate: Contains a phenyl group instead of an ethyl ester group.

tert-Butyl carbamate: Features a tert-butyl group instead of an ethyl ester group.

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of an ethyl ester and a 4-aminophenyl group, which imparts distinct chemical and biological properties .

Biologische Aktivität

Ethyl (4-aminophenyl)carbamate, an organic compound with the molecular formula C9H12N2O2, is a derivative of carbamic acid. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities that can be categorized as follows:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further research in infection control.

- Neuroprotective Effects : The compound has been shown to have neuroprotective effects, particularly in models of neurodegenerative diseases.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation.

Target Interactions

This compound acts primarily through its carbamate moiety, which allows it to interact with various biological targets:

- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This can enhance neurotransmission but may also lead to toxicity at higher concentrations.

- Esterase Interaction : It interacts with esterases, resulting in the hydrolysis of the carbamate group and the release of 4-aminophenol and ethanol, which are further metabolized in the liver.

Biochemical Pathways

The compound influences several biochemical pathways:

- Inhibition of apoptosis through modulation of Bcl-2/Bax ratios.

- Induction of autophagy via beclin 1 activation.

- Alteration in gene expression related to cell growth and differentiation .

Antimicrobial Studies

A study conducted on various carbamate derivatives, including this compound, showed significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for different derivatives, highlighting the efficacy of this compound in inhibiting microbial growth.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 50 |

| Control (Standard Antibiotic) | 10 |

Neuroprotective Research

In a neuroprotection study using human induced pluripotent stem cell-derived neurons, this compound demonstrated protective effects against etoposide-induced apoptosis. At concentrations as low as 100 nM, the compound protected up to 80% of neurons from death .

Anticancer Activity

Research exploring the anticancer properties revealed that this compound inhibited the proliferation of various cancer cell lines. The compound's mechanism involved inducing apoptosis and disrupting cell cycle progression.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates good absorption and distribution due to its chemical stability and ability to permeate cell membranes. However, toxicity studies have shown that at higher doses, it can lead to neurotoxicity and hepatotoxicity. The dose-dependent effects observed in animal models underline the importance of careful dosage regulation during therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABZQUOBNXDLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508375 | |

| Record name | Ethyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57399-97-0 | |

| Record name | Ethyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-(4-aminophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.